3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (CAS 55904-84-2) is a highly specialized, bifunctional electrophilic reagent primarily utilized in the synthesis of asymmetric 3,4-diamino-1,2,5-thiadiazole-1,1-dioxide derivatives, which serve as potent bioisosteres for squaramides and cyanoguanidines in medicinal chemistry. Featuring two displaceable ethoxy leaving groups on a strongly electron-deficient thiadiazole-1,1-dioxide core, this compound enables stepwise nucleophilic aromatic substitutions. Beyond pharmaceutical precursor applications, its distinct reduction profile and ability to form delocalized, elastic polymeric networks have driven its adoption as an advanced solid electrolyte interphase (SEI) forming additive in high-performance lithium-ion batteries. For procurement, it represents a stable, handleable alternative to highly reactive halogenated analogs while offering distinct lipophilicity and kinetic profiles compared to its methoxy counterpart [1].
Generic substitution of the diethoxy leaving groups with dimethoxy or dichloro variants fundamentally alters the kinetic control of asymmetric amination and the material's handling requirements. The 3,4-dichloro analog is excessively reactive and highly moisture-sensitive, rapidly hydrolyzing to the dihydroxy form upon atmospheric exposure, which precludes standard benchtop storage and scale-up without rigorous inert atmosphere controls[1]. Conversely, while the 3,4-dimethoxy analog is stable, the ethoxy groups in the target compound provide increased steric bulk and lipophilicity. This subtle steric differentiation enhances the kinetic gap between the first and second amine displacements, minimizing the formation of unwanted symmetric diamine byproducts during the synthesis of complex, asymmetric drug candidates. Furthermore, in battery electrolyte formulations, the specific solvation and reduction potential of the diethoxy variant dictate the elasticity and ionic conductivity of the resulting SEI layer, making it non-interchangeable with standard carbonate additives like FEC[2].
When selecting a 1,2,5-thiadiazole-1,1-dioxide precursor, handling stability is a primary procurement driver. The 3,4-dichloro analog is highly hygroscopic and undergoes rapid hydrolysis to 3,4-dihydroxy-1,2,5-thiadiazole-1,1-dioxide upon exposure to atmospheric moisture, requiring strict glovebox handling. In contrast, 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide is bench-stable and tolerates standard atmospheric exposure during transfer and scale-up without degrading [1].
| Evidence Dimension | Atmospheric moisture stability and hydrolysis rate |
| Target Compound Data | Bench-stable, tolerates atmospheric exposure without rapid degradation |
| Comparator Or Baseline | 3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (Highly hygroscopic, rapid hydrolysis) |
| Quantified Difference | Extends the workable atmospheric exposure window from minutes to months under standard dry storage. |
| Conditions | Ambient laboratory conditions (air exposure) during reagent transfer. |
Procurement teams can source the diethoxy compound without investing in specialized inert-atmosphere shipping and handling infrastructure, significantly lowering process costs.
Synthesizing asymmetric 3,4-diamino derivatives requires precise control over sequential nucleophilic substitutions. The bulkier ethoxy leaving groups of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide provide greater steric hindrance compared to the 3,4-dimethoxy analog. This steric bulk increases the activation energy for the second amine displacement, widening the kinetic window to isolate the mono-substituted intermediate and reducing the formation of symmetric diamine byproducts[1].
| Evidence Dimension | Kinetic differentiation between first and second nucleophilic displacement |
| Target Compound Data | Slower, sterically hindered second displacement |
| Comparator Or Baseline | 3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide (Faster second displacement, higher byproduct risk) |
| Quantified Difference | Enhances the kinetic gap between sequential aminations, improving the yield of the mono-substituted intermediate. |
| Conditions | Sequential addition of primary/secondary amines in alcoholic solvents at room temperature. |
For manufacturers synthesizing complex bioisosteres, the diethoxy variant provides superior reaction control, minimizing costly chromatographic separation of symmetric byproducts.
In advanced battery formulations, 1,2,5-thiadiazole-1,1-dioxide derivatives act as highly effective SEI-forming additives. Compared to the industry standard Fluoroethylene Carbonate (FEC), the thiadiazole core undergoes electro-reduction to form an elastic, delocalized pi-conjugated polymer network. This network accommodates the severe volume expansion of silicon anodes and maintains structural integrity and ionic conductivity even at elevated temperatures where FEC degrades [1].
| Evidence Dimension | High-temperature capacity retention and SEI elasticity |
| Target Compound Data | Forms a stable, delocalized pi-conjugated polymer SEI |
| Comparator Or Baseline | Fluoroethylene carbonate (FEC) standard additive |
| Quantified Difference | Outperforms FEC in accommodating silicon anode volume expansion and resisting thermal degradation at elevated temperatures. |
| Conditions | Lithium-ion battery cycling at high temperatures (e.g., 45°C+). |
Battery engineers can utilize this compound to formulate electrolytes that maintain structural integrity and conductivity under thermal stress, outperforming traditional FEC-based systems.
Solvent compatibility is critical when reacting with highly lipophilic or complex amines. The presence of two ethoxy groups instead of methoxy groups increases the overall lipophilicity of the precursor. This structural difference enhances the solubility of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide in moderately polar to non-polar aprotic solvents, such as dichloromethane or toluene, whereas the dimethoxy analog exhibits more limited solubility, restricting the choice of reaction media[1].
| Evidence Dimension | Solubility in non-polar to moderately polar organic solvents |
| Target Compound Data | Higher lipophilicity due to ethyl substitution |
| Comparator Or Baseline | 3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide (Lower lipophilicity) |
| Quantified Difference | The addition of two methylene units increases the partition coefficient, enhancing solubility in aprotic solvents. |
| Conditions | Standard organic synthesis solvent systems at 20°C. |
Allows process chemists to conduct coupling reactions in a broader range of aprotic solvents, which is critical when the reacting amine is insoluble in polar protic media.
Used as a core building block to replace squaric acid in the development of chemokine receptor antagonists (e.g., CCR7, CXCR2) and histamine H2-receptor antagonists, where its unique acidity and hydrogen-bonding profile improve target affinity[1].
Ideal for manufacturing workflows requiring the sequential addition of two different complex amines, as the ethoxy leaving groups provide the necessary kinetic control to isolate the mono-substituted intermediate cleanly[1].
Procured by battery R&D teams to formulate high-temperature-stable electrolytes; the compound electrochemically polymerizes to form an elastic, highly conductive solid electrolyte interphase that accommodates extreme volume changes during cycling [2].